Cas no 18075-40-6 (3-Allyloxy-4-methoxybenzaldehyde)

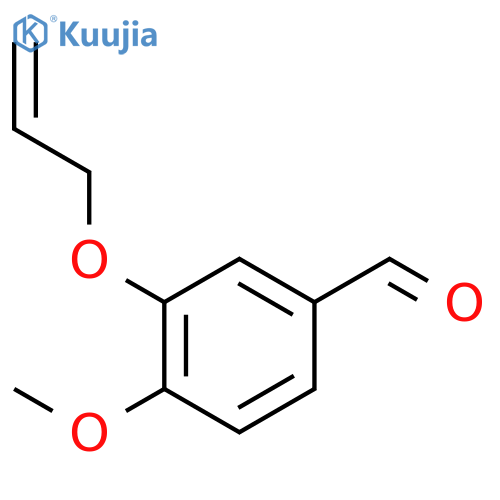

18075-40-6 structure

商品名:3-Allyloxy-4-methoxybenzaldehyde

3-Allyloxy-4-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Allyloxy-4-methoxybenzaldehyde

- 3-(allyloxy)-4-methoxybenzaldehyde

- 4-methoxy-3-prop-2-enoxybenzaldehyde

- 3-O-allyl-4-methoxybenzaldehyde

- O-allylisovanillin

- Benzaldehyde,3-(allyloxy)-4-methoxy- (8CI)

- Benzaldehyde, 4-methoxy-3-(2-propenyloxy)-(9CI)

- 4-Methoxy-3-(2-propenyloxy)benzaldehyde

- A812561

- Benzaldehyde, 4-methoxy-3-(2-propenyloxy)-

- 18075-40-6

- AKOS000190344

- InChI=1/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H

- Benzaldehyde, 4-methoxy-3-(2-propen-1-yloxy)-

- SCHEMBL1748511

- SB85420

- FT-0637643

- 3-(Allyloxy)-4-methoxybenzaldehyde #

- CS-0359583

- 3-Allyloxy-4-methoxy-benzaldehyde

- DTXSID30336501

- 4-methoxy-3-(prop-2-en-1-yloxy)benzaldehyde

- DB-044405

-

- MDL: MFCD00266406

- インチ: 1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3

- InChIKey: WUDYMKBALKOCCE-UHFFFAOYSA-N

- ほほえんだ: C=CCOC1=C(C=CC(=C1)C=O)OC

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.084

- ふってん: 313.2 °C at 760 mmHg

- フラッシュポイント: 313.2 °C at 760 mmHg

- 屈折率: 1.537

- PSA: 35.53000

- LogP: 2.07250

3-Allyloxy-4-methoxybenzaldehyde セキュリティ情報

3-Allyloxy-4-methoxybenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-Allyloxy-4-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A569045-1000mg |

3-Allyloxy-4-methoxybenzaldehyde |

18075-40-6 | 1g |

$ 425.00 | 2023-04-19 | ||

| TRC | A569045-500mg |

3-Allyloxy-4-methoxybenzaldehyde |

18075-40-6 | 500mg |

$ 224.00 | 2023-09-09 | ||

| TRC | A569045-1g |

3-Allyloxy-4-methoxybenzaldehyde |

18075-40-6 | 1g |

$ 425.00 | 2023-09-09 | ||

| Ambeed | A149221-100mg |

3-(Allyloxy)-4-methoxybenzaldehyde |

18075-40-6 | 97% +(stabilized with TBC) | 100mg |

$69.0 | 2024-04-22 | |

| A2B Chem LLC | AA96122-5g |

3-(Allyloxy)-4-methoxybenzaldehyde |

18075-40-6 | 5g |

$850.00 | 2024-04-20 | ||

| A2B Chem LLC | AA96122-1g |

3-(Allyloxy)-4-methoxybenzaldehyde |

18075-40-6 | 1g |

$215.00 | 2024-04-20 | ||

| TRC | A569045-2500mg |

3-Allyloxy-4-methoxybenzaldehyde |

18075-40-6 | 2500mg |

$ 873.00 | 2023-04-19 | ||

| TRC | A569045-2.5g |

3-Allyloxy-4-methoxybenzaldehyde |

18075-40-6 | 2.5g |

$ 874.00 | 2023-09-09 | ||

| Ambeed | A149221-250mg |

3-(Allyloxy)-4-methoxybenzaldehyde |

18075-40-6 | 97% +(stabilized with TBC) | 250mg |

$117.0 | 2024-04-22 | |

| A2B Chem LLC | AA96122-10g |

3-(Allyloxy)-4-methoxybenzaldehyde |

18075-40-6 | 10g |

$1109.00 | 2024-04-20 |

3-Allyloxy-4-methoxybenzaldehyde 関連文献

-

1. A novel method for the synthesis of substituted naphthalenes and phenanthrenesCharles B. de Koning,Joseph P. Michael,Amanda L. Rousseau J. Chem. Soc. Perkin Trans. 1 2000 787

18075-40-6 (3-Allyloxy-4-methoxybenzaldehyde) 関連製品

- 40359-32-8(3-(Allyloxy)benzaldehyde)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 857369-11-0(2-Oxoethanethioamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18075-40-6)3-Allyloxy-4-methoxybenzaldehyde

清らかである:99%

はかる:1g

価格 ($):284.0